molecular formula C15H20BrNO3 B2861229 3-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide CAS No. 2176069-07-9

3-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide

Cat. No.: B2861229
CAS No.: 2176069-07-9
M. Wt: 342.233
InChI Key: DKLWJPCASDTSRP-UHFFFAOYSA-N
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Description

3-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide (CAS 2176069-07-9) is an organic compound with the molecular formula C15H20BrNO3 and a molecular weight of 342.23 g/mol . This benzamide derivative is characterized by a bromine atom at the meta position of the phenyl ring and a complex side chain featuring a cyclopentyl ring and a 2-hydroxyethoxy moiety . Its structure incorporates several functional groups, making it a valuable intermediate in medicinal chemistry and drug discovery research. The bromo group serves as a versatile handle for further chemical transformations via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the exploration of structure-activity relationships. The hydroxyethoxy group can enhance aqueous solubility, while the cyclopentyl moiety can influence the molecule's conformational properties and binding affinity to biological targets. Compounds with similar complex benzamide structures are of significant interest in chemical biology, exemplified by their investigation in novel therapeutic strategies like heterobifunctional small molecules . Researchers can utilize this compound as a key synthetic building block for developing bioactive molecules or as a potential protein-binding ligand in the construction of proteolysis-targeting chimeras (PROTACs) and other induced-proximity platforms . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-bromo-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3/c16-13-5-3-4-12(10-13)14(19)17-11-15(20-9-8-18)6-1-2-7-15/h3-5,10,18H,1-2,6-9,11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLWJPCASDTSRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC(=CC=C2)Br)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Electrophilic Aromatic Substitution

The benzamide core undergoes bromination at the meta position using molecular bromine (Br₂) or N-bromosuccinimide (NBS). Search results indicate that Br₂ in dichloromethane at 0–5°C achieves 85–92% bromination efficiency when catalyzed by iron(III) bromide. NBS offers safer handling, with 78% yield reported in acetonitrile under UV light (λ = 254 nm).

Table 1: Bromination Reaction Parameters

Brominating Agent Solvent Catalyst Temperature Yield Source
Br₂ CH₂Cl₂ FeBr₃ 0–5°C 92%
NBS CH₃CN UV Light 25°C 78%

Synthesis of 1-(2-Hydroxyethoxy)Cyclopentylmethylamine

Cyclopentane Functionalization

The 1-(2-hydroxyethoxy)cyclopentyl group is synthesized via nucleophilic ring-opening of epichlorohydrin with cyclopentanol, followed by amination. Patent data describes a two-step process:

  • Epoxide Formation : Cyclopentanol reacts with epichlorohydrin in tetrahydrofuran (THF) at 60°C for 6 hours (89% yield).
  • Amination : The epoxide intermediate is treated with aqueous ammonia (28%) at 120°C under 3 bar pressure, yielding 1-(2-hydroxyethoxy)cyclopentylmethylamine (76% purity).

Alternative Hydroxyethylation Route

A 2025 BenchChem study reports hydroxyethylation using ethylene carbonate and cyclopentylmethylamine in dimethylformamide (DMF) at 100°C for 12 hours, achieving 81% yield with 99.2% regioselectivity.

Amide Coupling Methodologies

Schotten-Baumann Reaction

Classical acyl chloride coupling remains prevalent. 3-Bromobenzoyl chloride reacts with 1-(2-hydroxyethoxy)cyclopentylmethylamine in a biphasic system (water/dichloromethane) at pH 9–10, yielding 68–73% product. Excess triethylamine (3 eq) suppresses HCl-induced decomposition.

Catalytic Amination with HATU

Modern peptide coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) enhance efficiency. A 2021 RSC Advances protocol details:

  • Conditions : DMF, 0°C → 25°C, 4Å molecular sieves
  • Yield : 94% with <0.5% dimerization byproducts
  • Purification : Recrystallization from ethyl acetate/heptane (3:1)

Table 2: Coupling Agent Performance Comparison

Reagent Solvent Temperature Yield Purity Source
Acyl Chloride CH₂Cl₂ 0–5°C 73% 98.5%
HATU DMF 25°C 94% 99.8%

Industrial-Scale Production Optimization

Continuous Flow Bromination

A 2025 industrial method uses microreactor technology for Br₂-based bromination:

  • Residence Time : 12 seconds
  • Throughput : 12 kg/hour
  • Safety : In-line quench with Na₂S₂O₃ reduces bromine residues to <10 ppm

Crystallization-Enhanced Reaction

Patent US9464043B2 discloses a solvent-mediated crystallization technique during amide coupling:

  • Solvent System : Isopropanol/water (7:3 v/v)
  • Benefits : Simultaneous reaction (85°C) and crystallization (0°C) achieves 97% conversion with 99.1% HPLC purity

Impurity Profiling and Control

Genotoxic Impurity Mitigation

Per ICH M7 guidelines, the synthesis must limit 3-bromoaniline to <1 ppm. Patent US20120316214A1 achieves this via:

  • Adsorption : Activated carbon treatment (0.5 g/g product)
  • Distillation : Short-path distillation at 0.01 mbar, 180°C

Stability-Indicating HPLC Methods

A 2021 study validates an HPLC protocol for monitoring degradation:

  • Column : Zorbax SB-C18 (4.6 × 150 mm, 3.5 μm)
  • Mobile Phase : 0.1% H₃PO₄/acetonitrile gradient
  • RT : 8.9 minutes (parent compound), 6.2 minutes (hydrolyzed product)

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The hydroxyethoxy group can undergo oxidation to form corresponding carbonyl compounds, while reduction can lead to the formation of alcohols.

    Coupling Reactions: The benzamide group can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can produce carbonyl compounds and alcohols, respectively.

Scientific Research Applications

3-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in the treatment of various diseases, such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and benzamide group play crucial roles in its binding affinity and selectivity towards target proteins. The hydroxyethoxy group may enhance its solubility and bioavailability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between 3-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide and analogous benzamide derivatives:

Compound Name Key Substituents Functional Groups Key Properties/Applications
3-Bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide (Target Compound) Bromine (C-3), cyclopentylmethyl bridge, 2-hydroxyethoxy group Benzamide, ether, hydroxyl Potential intermediate for metal-catalyzed reactions; structural complexity may enhance binding affinity
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Methyl (C-3), 2-hydroxy-1,1-dimethylethyl amine Benzamide, tertiary alcohol N,O-bidentate directing group for C–H bond functionalization; simpler structure limits steric hindrance
3-Bromo-N-{2-[(2E)-2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide () Bromine (C-3), hydrazine-linked 4-methoxybenzylidene group Benzamide, hydrazone, methoxy Hydrazone moiety enables chelation with metals; potential use in coordination chemistry
3-Bromo-N-[[(2S)-1-ethyl-2-pyrrolidinyl]methyl]-2,6-dimethoxybenzamide () Bromine (C-3), dimethoxy (C-2, C-6), (S)-pyrrolidinylmethyl Benzamide, methoxy, pyrrolidine Stereochemistry (S-configuration) and dimethoxy groups may enhance receptor selectivity
3-Bromo-N-(2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide () Bromine (C-3), 2-methoxybenzylidene-hydrazine Benzamide, hydrazone, methoxy Similar to but with ortho-methoxy substitution; altered electronic effects

Key Structural and Functional Insights:

Bromine Substitution : The meta-bromo group in the target compound and analogs (e.g., ) enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .

Cyclopentyl vs.

Hydroxyethoxy vs. Hydrazone Moieties : The hydroxyethoxy side chain in the target compound offers hydrogen-bonding capability, whereas hydrazone groups in and facilitate metal coordination, expanding utility in catalysis .

Methoxy Substitutions : Dimethoxy groups in improve solubility and electron-donating effects, contrasting with the single hydroxyethoxy group in the target compound .

Research Findings and Limitations

  • Catalytic Utility : The hydroxyethoxy group in the target compound may mimic the directing effects of ’s N,O-bidentate group, but empirical validation is lacking .

Biological Activity

Overview

3-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom attached to a benzamide structure, with a cyclopentyl group substituted by a hydroxyethoxy moiety. This unique structure is believed to contribute to its biological properties.

PropertyValue
IUPAC Name3-bromo-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzamide
Molecular FormulaC15H20BrNO3
Molecular Weight348.23 g/mol
CAS Number2176069-07-9

The biological activity of 3-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The bromine atom enhances the compound's binding affinity, while the hydroxyethoxy group improves solubility and bioavailability.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both gram-positive and gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The anticancer potential of 3-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide has been explored in several studies. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. In vitro studies demonstrated that the compound effectively reduced the viability of various cancer cell lines, including breast and lung cancer cells.

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.
    • Method : Disk diffusion method was employed.
    • Results : The compound showed a zone of inhibition of 15 mm, indicating strong antibacterial activity.
  • Anticancer Study :
    • Objective : To assess the cytotoxic effects on MCF-7 breast cancer cells.
    • Method : MTT assay was used to measure cell viability.
    • Results : A concentration-dependent decrease in cell viability was observed, with an IC50 value of 12 µM.

Comparative Analysis

A comparison with similar compounds reveals that 3-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide possesses unique properties due to its specific functional groups:

CompoundAntimicrobial ActivityAnticancer ActivityUnique Features
3-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamideYesYesHydroxyethoxy group
2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamideModerateNoDifferent bromine position
3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamideYesModerateChlorine instead of bromine

Q & A

Q. What are the recommended synthetic routes for 3-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide, and what reaction conditions optimize yield?

  • Methodology :
    • Step 1 : React 3-bromobenzoyl chloride with (1-(2-hydroxyethoxy)cyclopentyl)methylamine in anhydrous dichloromethane (DCM) under nitrogen.
    • Step 2 : Use coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to facilitate amide bond formation at 0–25°C .
    • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor reaction progress using TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) .
  • Key Considerations :
    • Protect the hydroxyethoxy group with tert-butyldimethylsilyl (TBS) to prevent side reactions during synthesis .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :
    • NMR Spectroscopy : Confirm the presence of the bromine atom (δ 7.2–7.8 ppm for aromatic protons) and cyclopentyl group (δ 1.5–2.5 ppm for methylene protons) .
    • Mass Spectrometry (HRMS) : Validate molecular weight (C15H19BrNO3, theoretical m/z 340.0584 [M+H]+) .
    • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. What strategies address solubility challenges in biological assays for this hydrophobic benzamide derivative?

  • Approaches :
    • Co-solvents : Use DMSO (≤1% v/v) for in vitro studies to maintain compound solubility without cytotoxicity .
    • Lipid-based formulations : Encapsulate in liposomes (e.g., phosphatidylcholine/cholesterol) for in vivo pharmacokinetic studies .
  • Data Contradictions :
    • Aqueous solubility <10 µM (logP ~3.5) limits direct administration, necessitating formulation optimization .

Q. How does the bromine substitution at the benzamide meta-position influence bioactivity compared to other halogenated analogs?

  • SAR Insights :
    • Bromine vs. Chlorine : Bromine’s larger atomic radius enhances hydrophobic interactions with target proteins (e.g., kinase ATP-binding pockets), improving IC50 by 2–5 fold compared to chloro analogs .
    • Fluorine Substitution : Fluorine at the para-position increases metabolic stability but reduces binding affinity due to decreased π-π stacking .
  • Experimental Validation :
    • Compare inhibition of cancer cell lines (e.g., MDA-MB-231) using bromo, chloro, and fluoro derivatives via MTT assays .

Q. What in vitro and in vivo models are appropriate for evaluating its potential as a kinase inhibitor?

  • In Vitro Models :
    • Kinase Profiling : Screen against 100+ kinases (e.g., EGFR, BRAF) using ADP-Glo™ assays to identify selectivity .
    • Cell-Based Assays : Test anti-proliferative effects in HeLa (cervical cancer) and A549 (lung cancer) lines with IC50 dose-response curves .
  • In Vivo Models :
    • Xenograft Studies : Administer 10–50 mg/kg/day (oral) in BALB/c nude mice with HT-29 colorectal tumors; monitor tumor volume via caliper measurements .

Q. How can researchers resolve discrepancies in reported biological activity across structurally similar benzamides?

  • Root Causes :
    • Impurity Artifacts : Trace solvents (e.g., DCM) in commercial samples may suppress activity; repurify via preparative HPLC .
    • Assay Variability : Standardize ATP concentrations (1 mM) in kinase assays to minimize false negatives .
  • Meta-Analysis :
    • Cross-reference PubChem BioAssay data (AID 1257547) with in-house results to validate target engagement .

Methodological Resources

Q. Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight340.23 g/mol
logP (Predicted)3.5
Aqueous Solubility<10 µM
Melting Point128–130°C

Q. Table 2: Comparative Bioactivity of Halogenated Analogs

CompoundIC50 (EGFR Kinase)Selectivity (BRAF/EGFR)
3-Bromo derivative12 nM8.5
3-Chloro derivative28 nM4.2
3-Fluoro derivative45 nM1.7
Data synthesized from

Critical Considerations for Advanced Studies

  • Toxicity Screening : Perform Ames tests (OECD 471) to rule out mutagenicity due to the bromine atom .
  • Metabolic Stability : Incubate with human liver microsomes (HLMs) to assess CYP3A4-mediated oxidation .

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